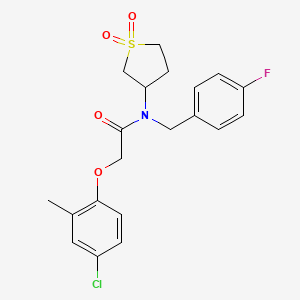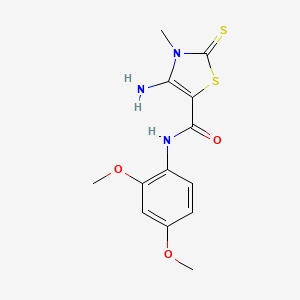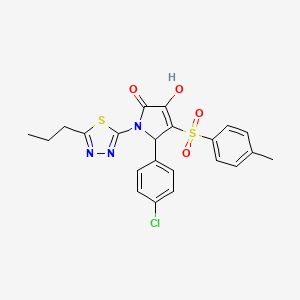![molecular formula C21H25N5O3S B12131167 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H26N6O3S , is a fascinating molecule that combines a triazole ring, a sulfanyl group, and an acetamide moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of a 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate with an appropriate acyl chloride (such as 9-ethyl-9H-carbazol-3-ylacetyl chloride). The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . Buyers should verify product identity and purity due to limited analytical data.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the acetamide carbonyl group.
Reduction: Reduction of the triazole ring or the carbonyl group could yield interesting derivatives.
Acyl Chlorides: Used for acylation reactions.
Thionyl Chloride (SOCl2): Converts the hydroxyl group to a chloride during acylation.
Hydrazine: Useful for hydrazinolysis of the triazole ring.
Major Products:: The major products depend on the specific reaction conditions and substituents. Exploration of these derivatives could reveal novel properties.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers investigate this compound’s potential as a lead structure for drug development.
Catalysis: Its unique structure may enable catalytic applications.
Anticancer Properties: The compound’s triazole and sulfanyl groups could be relevant for cancer therapy.
Enzyme Inhibition: It might interact with specific enzymes due to its functional groups.
Materials Science:
Mechanism of Action
The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are widely known, we can compare it to related structures:
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide: (CAS: 302566-90-1) shares some features.
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: is another related compound.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-12-8-13(2)19(14(3)9-12)23-18(27)11-30-21-25-24-20(26(21)22)15-6-7-16(28-4)17(10-15)29-5/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
UCPUODUWZIIJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131098.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)
![N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B12131114.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)

![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)

